Quinazoline, hexafluoro-

Description

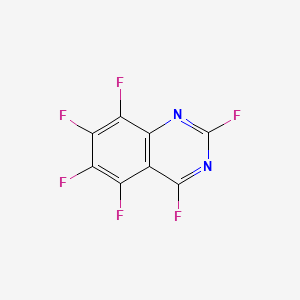

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6,7,8-hexafluoroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F6N2/c9-2-1-6(5(12)4(11)3(2)10)15-8(14)16-7(1)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVXMIISDLQMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)N=C(N=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F6N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182892 | |

| Record name | Quinazoline, hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28734-87-4 | |

| Record name | Quinazoline, hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028734874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hexafluoroquinazoline

De Novo Cyclization and Ring Formation Approaches to the Perfluorinated Quinazoline (B50416) System

The construction of the hexafluoroquinazoline core structure can be achieved through several synthetic strategies, primarily involving the formation of the heterocyclic ring system from acyclic or different heterocyclic precursors. These methods are crucial for accessing the perfluorinated quinazoline scaffold, which serves as a key building block for more complex fluorinated molecules.

Precursor Synthesis and Halogen Exchange Reactions (e.g., from hexachloroquinazoline)

A significant pathway to hexafluoroquinazoline involves the comprehensive halogen exchange of a corresponding hexachloroquinazoline precursor. This transformation, often referred to as the "halex" reaction, typically utilizes a fluoride (B91410) ion source to replace all chlorine atoms with fluorine. The process is a powerful tool for the synthesis of a wide array of fluorinated aromatic compounds under relatively mild conditions. google.com

The synthesis of the hexachloroquinazoline precursor itself is a critical first step. This can be accomplished through various cyclization strategies common in quinazoline chemistry, often starting from appropriately substituted aniline (B41778) or anthranilic acid derivatives. Once the hexachloroquinazoline is obtained, the halogen exchange is carried out. Alkali metal fluorides, such as potassium fluoride, are commonly employed as the fluorine source. google.com The reaction conditions, including temperature and solvent, are crucial for achieving complete substitution and high yields. Aprotic solvents are often used to facilitate the reaction. google.com

The efficiency of the halogen exchange can be influenced by the presence of catalysts. While not always necessary, catalysts like quaternary ammonium (B1175870) salts can sometimes enhance the reaction rate and yield. google.com

Photochemical Isomerization Pathways (e.g., from hexafluorocinnoline)

An alternative and elegant approach to hexafluoroquinazoline involves the photochemical isomerization of hexafluorocinnoline. rsc.org This method leverages the principles of photochemistry to induce a rearrangement of the heterocyclic skeleton. When hexafluorocinnoline is subjected to ultraviolet (UV) irradiation, it undergoes a transformation to yield hexafluoroquinazoline. rsc.org

This isomerization is part of a broader class of photochemical reactions observed in perfluoro- and polyfluoro-aromatic and heteroaromatic systems. The absorption of light energy promotes the molecule to an excited electronic state, which can then relax through a pathway that involves bond reorganization and the formation of a different, more stable isomeric structure. oit.eduyoutube.com The specific wavelength of UV light used can be a critical parameter in optimizing the yield of the desired quinazoline isomer. rsc.org

The synthesis of the starting material, hexafluorocinnoline, is itself a key aspect of this methodology. It can be prepared from hexachlorocinnoline through a halogen exchange reaction, similar to the synthesis of hexafluoroquinazoline from its chlorinated analog. rsc.org

Regioselective Functionalization of Hexafluoroquinazoline

Once the hexafluoroquinazoline core has been synthesized, its further elaboration into more complex molecules often relies on regioselective functionalization. This involves the controlled introduction of new substituents at specific positions on the perfluorinated ring system. The high electrophilicity of the hexafluoroquinazoline ring, a consequence of the numerous electron-withdrawing fluorine atoms, makes it highly susceptible to nucleophilic attack. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies and Mechanistic Insights

Nucleophilic aromatic substitution (SNAr) is the predominant strategy for the functionalization of hexafluoroquinazoline. nih.gov This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a fluoride ion. oup.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. oup.com In the first, rate-determining step, the nucleophile adds to the carbon atom bearing a fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing fluorine atoms. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring. oup.com

The high reactivity of perfluoroarenes and hetarenes towards SNAr reactions makes this a versatile method for introducing a wide range of functional groups. lboro.ac.uk The regioselectivity of the substitution is a key consideration. In quinazoline systems, certain positions are more activated towards nucleophilic attack than others. For instance, in quinazolines, the C-4 position is generally more reactive than the C-2 position. baranlab.org

The outcome of SNAr reactions on hexafluoroquinazoline is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of acids or bases can significantly influence the reaction rate and regioselectivity. d-nb.info

Basic Conditions: Many SNAr reactions are carried out under basic conditions, which can serve to deprotonate the nucleophile, increasing its nucleophilicity. d-nb.info For example, when using amine or alcohol nucleophiles, a base is often added to facilitate the reaction. nih.gov

Acidic Conditions: While less common, some SNAr reactions can be performed under acidic conditions. The specific effect of acid will depend on the nature of both the substrate and the nucleophile.

Solvent-Free Conditions: In some cases, SNAr reactions can be performed under solvent-free conditions, which can offer environmental and practical advantages. scilit.com Microwave irradiation can also be employed to accelerate these reactions.

The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used as they can solvate the charged intermediate and facilitate the reaction. nih.gov Aqueous conditions have also been explored, sometimes with the aid of surfactants or polymeric additives to enhance the solubility of the organic reactants. d-nb.info

The kinetics of SNAr reactions are a subject of detailed study. The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govfrontiersin.org For SNAr on perfluoroaromatic systems, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize this intermediate, thereby accelerating the reaction. masterorganicchemistry.com The position of these groups relative to the site of substitution is also important. masterorganicchemistry.com

Table 1: Summary of Synthetic Methodologies for Hexafluoroquinazoline

| Methodology | Precursor | Key Reagents/Conditions | Product | Reference(s) |

| Halogen Exchange | Hexachloroquinazoline | Alkali metal fluoride (e.g., KF), aprotic solvent | Hexafluoroquinazoline | google.com |

| Photochemical Isomerization | Hexafluorocinnoline | UV irradiation | Hexafluoroquinazoline | rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Hexafluoroquinazoline | Nucleophile (e.g., amines, alcohols), base, solvent | Functionalized Hexafluoroquinazoline | nih.gov |

Emerging Methodologies for C-F Bond Activation and Derivatization

The high electronegativity of the fluorine atoms, combined with the electron-deficient nature of the pyrimidine (B1678525) and benzene (B151609) rings, renders the C-F bonds in hexafluoroquinazoline susceptible to nucleophilic attack. This intrinsic reactivity is the foundation for its derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The positions most prone to substitution are C4, followed by C2, due to the activating effect of the ring nitrogen atoms which can stabilize the negatively charged intermediates (Meisenheimer complexes) formed during the reaction. Emerging methodologies are refining this fundamental reactivity, offering greater control, and expanding the scope of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Recent research has systematically explored the reaction of hexafluoroquinazoline with a variety of nucleophiles, demonstrating predictable regioselectivity. The substitution pattern is highly dependent on the reaction stoichiometry and conditions.

With oxygen-based nucleophiles , such as sodium methoxide (B1231860), monosubstitution occurs preferentially at the C4 position to yield 4-methoxy-heptafluoroquinazoline. The introduction of a second equivalent of the nucleophile leads to the formation of the 2,4-dimethoxy-hexafluoroquinazoline.

Nitrogen-based nucleophiles also exhibit regioselective reactivity. For instance, ammonia (B1221849) reacts with hexafluoroquinazoline to selectively displace the fluorine atom at the C4 position, forming 4-amino-heptafluoroquinazoline. Further reaction can lead to disubstituted products.

Similarly, sulfur-based nucleophiles like sodium hydrogen sulfide (B99878) can be employed to introduce sulfur-containing functional groups. The reaction with one equivalent of sodium hydrogen sulfide yields the corresponding 4-thio-heptafluoroquinazoline derivative.

The table below summarizes the regioselective nucleophilic substitution reactions on hexafluoroquinazoline.

Interactive Data Table: Nucleophilic Aromatic Substitution of Hexafluoroquinazoline

| Nucleophile | Reagent | Position of Substitution | Product |

| O-Nucleophile | Sodium methoxide (1 eq.) | C4 | 4-Methoxy-heptafluoroquinazoline |

| O-Nucleophile | Sodium methoxide (2 eq.) | C2, C4 | 2,4-Dimethoxy-hexafluoroquinazoline |

| N-Nucleophile | Ammonia (1 eq.) | C4 | 4-Amino-heptafluoroquinazoline |

| S-Nucleophile | Sodium hydrogen sulfide (1 eq.) | C4 | 4-Thio-heptafluoroquinazoline |

These SNAr reactions represent a robust and predictable method for the selective functionalization of the hexafluoroquinazoline core, providing a direct route to a diverse range of derivatives with tailored electronic and steric properties. The continued exploration of new nucleophiles and catalytic systems is expected to further broaden the synthetic utility of this important heterocyclic scaffold.

Sophisticated Spectroscopic and Diffraction Based Structural Characterization

High-Resolution Multinuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a fluorinated compound like hexafluoroquinazoline, multinuclear NMR, particularly observing the ¹⁹F, ¹³C, and ¹⁵N nuclei, provides a detailed map of the molecular framework.

Fluorine-19 NMR is exceptionally sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The spectrum for hexafluoroquinazoline would be expected to show distinct resonances for each chemically non-equivalent fluorine atom.

Electronic Distribution: The chemical shifts (δ) of the fluorine nuclei are highly sensitive to their local electronic environment. The strong electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring, combined with the high electronegativity of the fluorine atoms, would result in signals appearing in a characteristic region of the ¹⁹F NMR spectrum. The precise chemical shifts would reveal the electron density at each fluorinated position on both the benzene (B151609) and pyrimidine (B1678525) rings.

Coupling Constants (J): Spin-spin coupling between fluorine nuclei provides valuable information about the connectivity of the molecule. For hexafluoroquinazoline, several types of coupling would be observed:

Three-bond coupling (³JFF): Coupling between adjacent fluorine atoms on the same ring.

Four-bond coupling (⁴JFF): Coupling between fluorine atoms separated by four bonds.

Inter-ring F-F coupling: Long-range coupling between fluorine atoms on the benzenoid ring and those on the pyrimidine ring (e.g., ⁵JFF or ⁶JFF). The magnitudes of these through-bond coupling constants are invaluable for unambiguously assigning the signals to specific fluorine atoms within the structure.

A hypothetical data table for the expected ¹⁹F NMR parameters is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical ¹⁹F NMR Data for Hexafluoroquinazoline

This table is illustrative. Experimental data was not found in the searched literature.

| Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (JFF, Hz) |

|---|---|---|

| F-2 | Value | J2-4 |

| F-4 | Value | J4-2, J4-5 |

| F-5 | Value | J5-4, J5-6 |

| F-6 | Value | J6-5, J6-7 |

| F-7 | Value | J7-6, J7-8 |

Carbon-13 NMR (¹³C NMR): A proton-decoupled ¹³C NMR spectrum of hexafluoroquinazoline would display a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these carbons would be significantly influenced by the directly attached fluorine atoms and the nearby nitrogen atoms. A key feature would be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which split the carbon signals into complex multiplets. Analyzing these coupling patterns is essential for assigning each resonance to its specific carbon in the quinazoline skeleton.

Nitrogen-15 NMR (¹⁵N NMR): While ¹⁵N NMR is an inherently insensitive technique due to the low natural abundance of the ¹⁵N isotope (0.37%), it provides direct insight into the electronic environment of the nitrogen atoms. The ¹⁵N NMR spectrum of hexafluoroquinazoline would show two distinct signals for the N-1 and N-3 positions. The chemical shifts would be characteristic of nitrogen atoms in a fluorinated heteroaromatic system. Furthermore, coupling to adjacent fluorine nuclei (e.g., ²JNF) could provide additional structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide a wealth of structural information for hexafluoroquinazoline, assuming a suitable single crystal could be grown.

The analysis would yield:

Bond Lengths and Angles: Precise measurements of all carbon-carbon, carbon-nitrogen, and carbon-fluorine bond lengths and the angles between them. This data would offer experimental validation of the effects of perfluorination on the geometry of the quinazoline ring system.

Planarity: Confirmation of the planarity of the fused aromatic ring system.

Crystal Packing: Information on how individual hexafluoroquinazoline molecules arrange themselves in the crystal lattice, including intermolecular interactions such as π–π stacking, which are common in planar aromatic systems.

While crystal structures for many quinazoline derivatives have been reported, a structure for hexafluoroquinazoline was not found in the searched literature.

Table 2: Illustrative Crystallographic Data Obtainable for Hexafluoroquinazoline

This table is illustrative. Experimental data was not found in the searched literature.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| C-F Bond Lengths (Å) | Average and specific values |

| C-N Bond Lengths (Å) | Average and specific values |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The spectra serve as a molecular "fingerprint" and are used to identify functional groups and confirm structural features. For hexafluoroquinazoline, the spectra would be dominated by vibrations involving the aromatic rings and the carbon-fluorine bonds.

Infrared (IR) Spectroscopy: IR spectra would show strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1400-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and vibrations of less polar bonds, would complement the IR data. It would be especially useful for observing the symmetric breathing modes of the aromatic rings.

Together, these two techniques provide a comprehensive picture of the molecule's vibrational framework. However, specific experimental IR or Raman spectra for hexafluoroquinazoline were not located in the searched scientific literature.

Photoelectron Spectroscopy for Ionization Potentials and Electronic States

Photoelectron Spectroscopy (PES) is a powerful technique used to measure the ionization potentials of a molecule, providing direct experimental insight into the energies of its molecular orbitals. In a PES experiment, a molecule is irradiated with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected electron, the binding energy of that electron can be determined.

For hexafluoroquinazoline, the PES spectrum would show a series of bands, each corresponding to the ionization from a different molecular orbital. The first, or lowest energy, ionization potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). A study of fluorine-substituted diazanaphthalenes, including the closely related isomer hexafluoroquinoxaline, was conducted using photoelectron spectroscopy. nist.gov For hexafluoroquinoxaline, a vertical ionization energy of 9.65 eV was reported. nist.gov This value provides an estimate for the energy required to remove an electron from the HOMO of a perfluorinated diazanaphthalene system and suggests that hexafluoroquinazoline would have a similarly high ionization potential due to the electron-withdrawing effects of the fluorine atoms.

Theoretical and Computational Investigations of Hexafluoroquinazoline

Electronic Structure and Bonding Analysis

The electronic architecture of hexafluoroquinazoline is profoundly influenced by the presence of six fluorine atoms, which imparts unique characteristics to its bonding and reactivity. Computational chemistry provides a powerful lens through which to examine these features in detail.

Density Functional Theory (DFT) and Ab Initio Calculations

Theoretical investigations into the electronic nature of hexafluoroquinazoline have utilized sophisticated computational methods to elucidate its structure and properties. While specific DFT and ab initio studies focusing solely on hexafluoroquinazoline are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its behavior. DFT calculations would be instrumental in determining the optimized molecular geometry, electron density distribution, and molecular electrostatic potential (MEP). The MEP, for instance, would be expected to show significant positive potential on the carbon atoms of the quinazoline (B50416) core, a direct consequence of the high electronegativity of the fluorine and nitrogen atoms. This positive potential indicates a high susceptibility to nucleophilic attack.

Experimental data that can be used to validate and benchmark such theoretical calculations include the high-resolution He 584 Å photoelectron spectrum of hexafluoroquinazoline, which has been measured. nih.gov The interpretation of this spectrum relies heavily on molecular orbital calculations to assign the observed ionization bands to specific molecular orbitals. nih.gov Furthermore, the 19F NMR spectrum of hexafluoroquinazoline in acetone-d6 has been reported, showing distinct chemical shifts for each fluorine atom, which reflects the unique electronic environment of each. chemrxiv.org

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of hexafluoroquinazoline. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

For hexafluoroquinazoline, the HOMO is expected to be a π-orbital distributed over the aromatic system, while the LUMO is anticipated to be a π*-orbital. The energies of these orbitals are critical in determining the molecule's reactivity. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly lower the energy of the LUMO. A low-lying LUMO indicates that the molecule is a strong electron acceptor and, consequently, highly susceptible to nucleophilic attack.

The assignment of bands in the photoelectron spectrum of hexafluoroquinazoline has been facilitated by molecular orbital calculations, providing experimental validation for the predicted orbital energy levels. nih.gov The interaction of the frontier orbitals governs the molecule's chemical behavior, particularly in reactions with nucleophiles where the interaction between the nucleophile's HOMO and hexafluoroquinazoline's LUMO is the dominant factor.

Reaction Mechanism Modeling and Transition State Characterization (e.g., SNAr pathways)

Hexafluoroquinazoline is known to be highly reactive towards nucleophiles, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can provide detailed insights into the mechanisms of these reactions, including the characterization of intermediates and transition states.

The SNAr mechanism in highly fluorinated aza-aromatic compounds like hexafluoroquinazoline typically proceeds through a stepwise pathway involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. DFT calculations can be employed to model this reaction pathway, determining the activation energies for the formation of the Meisenheimer complex and the subsequent departure of the fluoride (B91410) leaving group. The geometry and electronic structure of the transition states connecting the reactants, intermediate, and products can also be precisely characterized.

The pronounced susceptibility of hexafluoroquinazoline to nucleophilic attack is a direct consequence of the cumulative electron-withdrawing effect of the six fluorine atoms, which stabilizes the negatively charged Meisenheimer intermediate. csic.esacs.org Computational studies would be able to quantify this stabilization and explain the regioselectivity of nucleophilic attack, predicting which fluorine atom is most likely to be substituted.

Conformational Landscape and Energetic Profiling

As a rigid aromatic system, hexafluoroquinazoline is not expected to have a complex conformational landscape with multiple stable conformers. The quinazoline ring system is planar, and substitution with fluorine atoms does not introduce significant steric strain that would lead to non-planar conformations.

Computational methods, such as DFT geometry optimizations, would confirm the planarity of the molecule as the global minimum on the potential energy surface. An energetic profile could be generated by systematically distorting the molecule from its planar geometry to explore the energetic cost of such deformations. These calculations would likely show a steep increase in energy with any significant deviation from planarity, confirming the rigid nature of the hexafluoroquinazoline scaffold.

Intermolecular Interactions and Packing in Solid State

The intermolecular interactions of perfluorinated aromatic compounds are a subject of considerable interest, as they dictate the solid-state packing and ultimately the material properties. The interactions in crystalline hexafluoroquinazoline would be dominated by a combination of π-π stacking interactions and halogen-halogen contacts.

Perfluorination of an aromatic ring is known to alter its π-system, leading to so-called "fluorous" interactions. In the case of hexafluoroquinazoline, face-to-face π-π stacking is expected, but with an electronic character that is different from that of non-fluorinated aromatic systems. The electron-poor nature of the perfluorinated ring can lead to favorable interactions with electron-rich systems or even self-assembly through quadrupole-quadrupole interactions.

Reactivity Profiles and Mechanistic Studies of Hexafluoroquinazoline

Detailed Examination of Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reaction for hexafluoroquinazoline is nucleophilic aromatic substitution (SNAr). The fluorine atoms, typically poor leaving groups in SN1 and SN2 reactions, become excellent leaving groups in the context of SNAr on a highly electron-deficient aromatic system. The reaction generally proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of a fluoride (B91410) ion to restore aromaticity.

While specific experimental studies on the regioselectivity of SNAr reactions on hexafluoroquinazoline are not extensively documented in the literature, predictions can be made based on related polyfluorinated heterocycles and substituted quinazolines. The positions for nucleophilic attack are determined by the relative stability of the intermediate anionic σ-complex, often referred to as a Meisenheimer complex. rsc.org

In the quinazoline (B50416) ring system, the pyrimidine (B1678525) ring is generally more electron-deficient than the benzene (B151609) ring. Computational studies on analogous 2,4-dichloroquinazolines have shown that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This leads to a lower activation energy for substitution at this position.

For hexafluoroquinazoline, we can predict a similar pattern. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, the C-4 position is predicted to be the most reactive site, followed by the C-2 position. Within the homocyclic ring, the C-5 and C-7 positions are also activated. The precise selectivity would depend on the nature of the nucleophile and the reaction conditions, but a general hierarchy of reactivity can be proposed: C-4 > C-2 > C-5/C-7.

Table 1: Predicted Regioselectivity of SNAr on Hexafluoroquinazoline

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| 4 | Highest | Activation by both ring nitrogens; high LUMO coefficient. mdpi.com |

| 2 | High | Activation by both ring nitrogens. |

| 5, 7 | Moderate | Activation by one ring nitrogen and fluorine atoms. |

This table is predictive and based on principles derived from related compounds.

The mechanism of SNAr reactions is a subject of ongoing study and can be either a two-step (stepwise) process involving a discrete Meisenheimer intermediate or a single-step (concerted) process.

Stepwise Mechanism : This is the classical and most commonly cited mechanism. It involves the formation of a distinct, resonance-stabilized Meisenheimer complex. rsc.org This pathway is generally favored when the intermediate is significantly stabilized, for instance, by strong electron-withdrawing groups and when a poor leaving group (like fluoride) is present, which slows the elimination step.

Concerted Mechanism (cSNAr) : In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. Recent studies have provided evidence that many SNAr reactions, particularly those on nitrogen-containing heterocycles and with good leaving groups, proceed through a concerted pathway.

For hexafluoroquinazoline, the situation is complex. The presence of multiple electron-withdrawing fluorine atoms and the heterocyclic nitrogen atoms would strongly stabilize a potential Meisenheimer intermediate, favoring a stepwise pathway. However, fluoride, while a poor leaving group in other contexts, is a relatively good leaving group in highly activated SNAr systems. It is therefore plausible that the mechanism for hexafluoroquinazoline could be on the borderline between stepwise and concerted, highly dependent on the nucleophile and solvent conditions. Kinetic studies would be necessary to definitively determine the operative mechanism.

Reactions with Specific Nucleophiles (e.g., methoxide (B1231860), ammonia (B1221849), amines)

Based on the principles of SNAr on polyfluoroaromatic compounds, hexafluoroquinazoline is expected to react readily with a variety of nucleophiles.

Methoxide : Reaction with sodium methoxide in methanol is a classic example of SNAr. It is anticipated that hexafluoroquinazoline would react with methoxide to yield mono-, di-, or even polysubstituted methoxy-fluoroquinazolines, depending on the stoichiometry and reaction conditions. The first substitution is predicted to occur at the C-4 position.

Ammonia : As a nitrogen-based nucleophile, ammonia is expected to react with hexafluoroquinazoline to produce amino-fluoroquinazolines. These reactions are fundamental in the synthesis of many biologically active molecules. Again, initial substitution is predicted at the C-4 position.

Amines : Primary and secondary amines are also effective nucleophiles for SNAr reactions. Reactions with various amines would lead to a diverse range of N-substituted amino-fluoroquinazolines, which could serve as building blocks for more complex molecules. Studies on 2,4-dichloroquinazolines have shown that reactions with various amines consistently result in regioselective substitution at the 4-position. mdpi.com

Table 2: Predicted Products from Reactions of Hexafluoroquinazoline with Common Nucleophiles

| Nucleophile | Reagent Example | Predicted Major Monosubstitution Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-heptafluoroquinazoline |

| Ammonia | Ammonia (NH₃) | 4-Amino-heptafluoroquinazoline |

| Primary Amine | Methylamine (CH₃NH₂) | 4-(Methylamino)-heptafluoroquinazoline |

The products listed are based on predicted regioselectivity and have not been explicitly reported in the provided search results.

Photochemical and Thermal Rearrangements

One of the known synthetic routes to hexafluoroquinazoline involves a photochemical rearrangement. It has been reported that hexafluorocinnoline can be isomerized to hexafluoroquinazoline upon ultraviolet (UV) irradiation. rsc.org This type of valence isomerization is a known process in heteroaromatic chemistry, where light provides the energy to overcome the activation barrier for ring-opening and closing sequences that lead to a more stable isomeric structure. Thermal rearrangements for hexafluoroquinazoline have not been specifically documented, but perfluoroaromatic compounds are generally characterized by high thermal stability.

Potential as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Due to its high reactivity towards nucleophiles, hexafluoroquinazoline represents a powerful synthon for the synthesis of highly functionalized quinazoline derivatives.

The fluorine atoms can be sequentially replaced by a wide variety of nucleophiles (O-, N-, S-, and C-based). This allows for the controlled, regioselective introduction of different functional groups onto the quinazoline core. For example, a monosubstitution reaction at the C-4 position would yield a 4-substituted heptafluoroquinazoline. This product could then be subjected to a second, different nucleophile that might substitute at the C-2 position under more forcing conditions. This stepwise functionalization makes hexafluoroquinazoline a versatile building block for creating complex molecular architectures. Derivatives of quinazoline are prevalent in medicinal chemistry, and the introduction of fluorine often enhances metabolic stability and binding affinity. Therefore, hexafluoroquinazoline is a potentially valuable starting material for the synthesis of novel pharmaceutical candidates and advanced materials.

Applications and Functional Materials Derived from Hexafluoroquinazoline

Role in Advanced Materials Science

The incorporation of fluorine atoms into the quinazoline (B50416) core dramatically alters its physicochemical properties, bestowing characteristics such as enhanced thermal stability, chemical resistance, and specific electronic attributes. These features make hexafluoroquinazoline derivatives promising candidates for a variety of advanced materials. Polyhalogenated quinazolines, in particular, are frequently used as primary starting materials for creating polysubstituted fluorescent derivatives. nih.gov

While specific polymers and oligomers derived directly from "Quinazoline, hexafluoro-" are not extensively documented in dedicated studies, the principles of fluoropolymer chemistry suggest its potential as a valuable monomer or building block. Fluoropolymers are a class of high-performance materials known for their remarkable properties, including insolubility in water, biocompatibility, and durability. nih.gov The presence of multiple C-F bonds in hexafluoroquinazoline would be expected to impart several desirable characteristics to a polymer backbone or side chain.

Key potential contributions of the hexafluoroquinazoline moiety to polymers include:

Thermal Stability: The high bond energy of C-F bonds would enhance the thermal and oxidative stability of the resulting polymer.

Chemical Inertness: Fluorination protects the aromatic core from chemical attack, leading to materials with high resistance to solvents, acids, and bases.

Low Surface Energy: Fluorinated segments tend to migrate to the surface of a material, which can result in hydrophobic and oleophobic properties.

Dielectric Properties: The introduction of fluorine typically lowers the dielectric constant of a material, a valuable property for microelectronics applications.

The development of synthetic routes to incorporate the rigid, fluorinated quinazoline structure into polymer chains could lead to novel materials with applications in specialty coatings, advanced composites, and electronic components.

The application of quinazoline derivatives in optoelectronics is a well-established and rapidly growing field of research. nih.gov The quinazoline scaffold is an effective component in π-extended conjugated systems, which are fundamental to the function of many organic electronic devices. nih.gov Fluorination plays a crucial role in tuning the electronic and photophysical properties of these materials.

In the context of Organic Light-Emitting Diodes (OLEDs), quinazoline derivatives have been utilized as both electron-transporting materials (ETMs) and emissive components. researchgate.netjmaterenvironsci.com The nitrogen atoms in the quinazoline ring impart electron-deficient characteristics, facilitating electron injection and transport. By attaching various aryl or heteroaryl groups to the quinazoline core, researchers can fine-tune the emission color, quantum efficiency, and charge-carrier mobility of the material. nih.gov For instance, incorporating fragments like carbazole (B46965) or triphenylamine (B166846) can yield materials suitable for highly efficient red phosphorescent OLEDs. nih.gov The presence of fluorine atoms can further enhance performance by modulating the energy levels (HOMO/LUMO) to improve charge injection and by increasing the material's thermal and morphological stability.

The significant interest in these compounds stems from their potential to create low-cost, solution-processable materials for large-area and flexible electronic devices. researchgate.net

Table 1: Properties of Selected Quinoline (B57606)/Quinazoline-Based Optoelectronic Materials To interact with the data, you can sort the table by clicking on the column headers.

| Compound Class | Application | Key Properties | Reference |

|---|---|---|---|

| Aryl-substituted Quinazolines | OLED Emitters | Exhibit blue or green light emission upon irradiation | nih.gov |

| Quinoline-based materials | OLED ETMs/Emitters | Good stability and luminescence properties | researchgate.net |

| Pyrimidine (B1678525) push-pull systems | Dye-sensitized solar cells | Act as potential photosensitizers | nih.gov |

| Iridium complexes with 2-aryl quinazoline | Phosphorescent OLEDs | High-efficiency phosphorescent materials | nih.gov |

Exploration in Catalysis and Ligand Design

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are effective coordination sites (Lewis bases), making the scaffold an attractive component for designing ligands in coordination chemistry. These ligands can form stable complexes with a wide range of metal ions, and these complexes, in turn, can exhibit catalytic activity. nih.govmdpi.commdpi.com

The design of multidentate ligands, which can bind to a metal center through multiple atoms, is a key strategy in catalysis. uni-muenchen.de Quinazoline derivatives can be functionalized to create Schiff base ligands, which are known to form stable complexes with transition metals like Cu(II), Ni(II), and Co(II). nih.gov The coordination of the ligand to the metal ion is often confirmed through techniques such as IR and NMR spectroscopy. mdpi.com The resulting metal complexes can catalyze various organic reactions. For example, copper complexes incorporating quinoline derivatives (a related N-heterocycle) have been shown to possess significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. researchgate.netmdpi.com The efficiency of this catalysis depends on both the structure of the ligand and the counter-ions associated with the copper salt, which influence the ease of ligand coordination to the metal center. mdpi.com

The versatility of the quinazoline structure allows for the synthesis of ligands with tailored steric and electronic properties to control the reactivity and selectivity of the metal catalyst. nih.gov

Table 2: Examples of Quinazoline/Quinoline-Based Metal Complexes To interact with the data, you can sort the table by clicking on the column headers.

| Ligand Type | Metal Ions | Coordination Mode | Potential Application | Reference |

|---|---|---|---|---|

| Quinazoline Schiff Base | Cu(II), Ni(II), Co(II), Mn(II) | Tridentate (ONO donor) | Catalysis | nih.gov |

| Quinoline-3-Carbohydrazide Schiff Base | Cu(II), Fe(III), Co(II) | Bidentate (N, O donors) | Biological Activity, Catalysis | mdpi.com |

| Quinoline Derivatives | Cu(II) | Varies with ligand structure | Catecholase Mimic (Catalysis) | researchgate.netmdpi.com |

| Bis(quinoline-2-ylmethyl)phenylphosphine | Cu(I), Ag(I), Au(I) | P,N Ligand | Polynuclear Complexes, Luminescent Materials | uni-muenchen.de |

Development of Chemical Biology Probes and Mechanistic Tools (in vitro studies)

Chemical probes are small molecules used to study and manipulate biological systems. Quinazoline derivatives have been successfully developed as fluorescent probes for detecting and imaging specific biological targets in vitro. The quinazoline core often serves as the fluorophore, the part of the molecule responsible for emitting light.

A key strategy involves designing a molecule with two parts: a pharmacophore for recognizing a specific biological target and a fluorophore for visualization. Following this design, quinazoline-based fluorescent probes have been synthesized to target α1-Adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) family. uni-muenchen.de These probes have shown high affinity for the receptors, low toxicity in cell-based assays, and have been successfully used for subcellular localization imaging. uni-muenchen.de

Furthermore, the fluorescent properties of the quinazoline ring can be modulated to create sensors for specific ions. For instance, a nopinone-based quinazolin-2-amine probe was developed for the detection of Cu²⁺ ions. researchgate.net In vitro imaging experiments confirmed that this probe is cell-permeable and can be used to recognize copper ions within living cells. researchgate.net These tools are invaluable for studying the roles of ions and receptors in complex biological processes.

Table 3: Examples of Quinazoline-Based Chemical Probes To interact with the data, you can sort the column headers to filter the information.

| Probe Type | Target | Application | Key Feature | Reference |

|---|---|---|---|---|

| Quinazoline-based small molecule | α1-Adrenergic Receptors | Subcellular localization imaging | High affinity and low toxicity | uni-muenchen.de |

| Nopinone-Quinazolin-2-amine | Cu²⁺ ions | Detection of copper in living cells | Cell-permeable fluorescent probe | researchgate.net |

Intermediate in the Synthesis of Complex Organic Molecules

Hexafluoroquinazoline is a valuable synthetic intermediate or "building block" for the construction of more complex organic molecules. rsc.orgnih.gov Its utility stems from the reactivity conferred by the fluorine atoms and the inherent chemical scaffold of the quinazoline ring system. In synthetic organic chemistry, polyhalogenated aromatic compounds are key starting materials because the halogen atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution reactions.

The electron-withdrawing nature of the six fluorine atoms makes the quinazoline ring highly susceptible to attack by nucleophiles. This allows for the stepwise and regioselective introduction of various substituents (e.g., amino, alkoxy, or aryl groups) onto the quinazoline core. This synthetic flexibility enables chemists to build a large library of derivatives from a single, readily accessible starting material.

This approach is central to the development of new pharmaceuticals, agrochemicals, and functional materials, where a core scaffold is systematically modified to optimize a desired property. rsc.org The use of quinazolines as a foundational structure is widespread in medicinal chemistry for creating molecules with diverse pharmacological profiles. jmaterenvironsci.com Therefore, hexafluoroquinazoline serves as a powerful platform for generating novel and complex chemical entities.

Emerging Research Directions and Future Challenges

Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a highly functionalized molecule like hexafluoroquinazoline, establishing sustainable and green synthetic routes is a critical challenge that needs to be addressed to unlock its full potential.

Current research in the broader field of quinazoline (B50416) synthesis is increasingly focused on green chemistry principles, such as the use of multicomponent reactions, microwave-assisted synthesis, and the development of catalytic systems that minimize waste and energy consumption. nih.gov However, the synthesis of polyfluorinated compounds often relies on harsh reaction conditions and specialized fluorinating agents, posing significant challenges to the implementation of green methodologies.

Future research in the sustainable synthesis of hexafluoroquinazoline is anticipated to focus on several key areas:

Catalytic C-H and C-F Functionalization: Developing selective catalytic methods for the introduction and modification of fluorine atoms on the quinazoline core would represent a significant advancement. This could involve transition-metal-catalyzed C-H activation to introduce fluorine or C-F activation to further functionalize the perfluorinated ring.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for potentially hazardous fluorination reactions. The development of flow-based methods for the synthesis of hexafluoroquinazoline could lead to more efficient and safer production.

Bio-inspired and Biocatalytic Approaches: While challenging for highly fluorinated compounds, the exploration of enzymatic or bio-inspired catalytic systems for specific transformations could offer a highly sustainable route to novel hexafluoroquinazoline derivatives.

Table 1: Comparison of Potential Synthetic Methodologies for Hexafluoroquinazoline

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Traditional Batch Synthesis | Established procedures for similar compounds | Use of hazardous reagents, high energy consumption, significant waste generation |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, potential for localized overheating |

| Catalytic C-F Activation | Atom economy, novel functionalization | Catalyst development, harsh reaction conditions |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup costs, potential for clogging |

Discovery of Novel Reactivity and Unprecedented Transformations

The high degree of fluorination in hexafluoroquinazoline is expected to impart unique reactivity patterns that are not observed in its non-fluorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic properties of the quinazoline ring system, opening up avenues for novel chemical transformations.

One of the most anticipated areas of reactivity is nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the perfluorinated aromatic rings should render them highly susceptible to attack by a wide range of nucleophiles. This could allow for the regioselective introduction of various functional groups, providing a versatile platform for the synthesis of a diverse library of derivatives.

Furthermore, the presence of multiple C-F bonds offers opportunities for unprecedented transformations . Research could explore:

Reductive Defluorination: Selective removal of fluorine atoms to generate partially fluorinated quinazolines with tailored electronic properties.

Perfluoroalkylation Reactions: Utilizing the hexafluoroquinazoline core as a building block for the introduction of perfluoroalkyl groups into other molecules.

Cycloaddition Reactions: Investigating the dienophilic or dipolarophilic character of the fluorinated ring system in cycloaddition reactions to construct novel polycyclic architectures.

Table 2: Predicted Reactivity of Hexafluoroquinazoline

| Reaction Type | Predicted Outcome | Potential Applications |

|---|---|---|

| Nucleophilic Aromatic Substitution | Facile displacement of fluorine atoms by nucleophiles | Synthesis of diverse derivatives with tunable properties |

| Reductive Defluorination | Selective C-F bond cleavage | Access to partially fluorinated quinazolines |

| Transition-Metal Catalyzed Cross-Coupling | Formation of new C-C or C-heteroatom bonds | Construction of complex molecular architectures |

Integration into Multi-Component Systems for Enhanced Functionality

The unique electronic and physical properties conferred by the hexafluoro- substitution make this quinazoline derivative an attractive building block for the construction of advanced multi-component systems with enhanced functionality. The integration of hexafluoroquinazoline into polymers, supramolecular assemblies, and functional materials is a promising area for future research.

In the realm of materials science , the high thermal stability and chemical resistance expected for hexafluoroquinazoline could be exploited in the development of high-performance polymers. Incorporation of the hexafluoroquinazoline moiety into polymer backbones or as pendant groups could lead to materials with improved thermal, mechanical, and dielectric properties.

In supramolecular chemistry , the electron-deficient nature of the hexafluoroquinazoline ring system makes it an ideal candidate for forming charge-transfer complexes and participating in π-π stacking interactions with electron-rich aromatic systems. This could be leveraged to construct self-assembling systems with interesting photophysical and electronic properties.

Future research directions include:

Synthesis of Hexafluoroquinazoline-based Monomers: Designing and synthesizing polymerizable derivatives of hexafluoroquinazoline for incorporation into a variety of polymer architectures.

Host-Guest Chemistry: Exploring the ability of macrocycles to encapsulate hexafluoroquinazoline, leading to the formation of novel host-guest complexes with potential applications in sensing and molecular recognition.

Development of Functional Dyes and Probes: Investigating the photophysical properties of hexafluoroquinazoline derivatives and their potential use as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Computational Prediction of Unexplored Chemical Space and Properties

Given the nascent stage of experimental research on hexafluoroquinazoline, computational chemistry and molecular modeling are poised to play a crucial role in guiding future synthetic efforts and predicting the properties of its derivatives. In silico studies can provide valuable insights into the unexplored chemical space of this compound and help to prioritize experimental investigations. rsc.org

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including:

Molecular Geometry and Electronic Structure: Understanding the impact of hexafluoro- substitution on the planarity, bond lengths, and electronic distribution of the quinazoline core.

Reactivity Indices: Calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and Fukui functions to predict sites of electrophilic and nucleophilic attack. rsc.org

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Molecular docking and dynamics simulations can be used to explore the potential biological activity of hexafluoroquinazoline derivatives. mdpi.comnih.gov By docking virtual libraries of these compounds into the active sites of various enzymes and receptors, it is possible to identify potential drug candidates and to understand their binding modes at the molecular level. rjpbr.com

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of hexafluoroquinazoline derivatives with their predicted biological activities or physical properties. rsc.org This can help to establish design principles for the development of new compounds with desired characteristics.

Table 3: Potential Applications of Computational Chemistry in Hexafluoroquinazoline Research

| Computational Method | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guide synthetic strategies and aid in characterization |

| Molecular Docking | Binding affinities and modes to biological targets | Identify potential drug candidates |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and binding stability | Understand the behavior of derivatives in biological systems |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Assess the drug-likeness of virtual compounds |

Q & A

Q. What are the standard synthetic routes for hexafluoro-quinazoline derivatives, and how are reaction conditions optimized?

Hexafluoro-quinazoline synthesis often involves halogen exchange or dechlorination reactions. For example, Zn-powder-mediated dechlorination of R1316 in DMF at 80°C for 3 hours yields hexafluoro-2-butyne with 95% GC purity . Key parameters include solvent selection (polar aprotic solvents enhance reactivity), molar ratios (1:1 for R1316:Zn), and temperature control to minimize side reactions. Methodological optimization requires single-factor experiments to isolate variables like time and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing hexafluoro-quinazoline compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F) confirms structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and identifies volatile byproducts. Elemental analysis validates stoichiometry. For instance, GC purity of 95% was achieved in hexafluoro-2-butyne synthesis under optimized conditions . Reporting standards emphasize transparency in data collection parameters (e.g., NMR field strength, GC column type) to ensure reproducibility .

Q. What pharmacological activities are associated with hexafluoro-quinazoline derivatives?

Quinazoline derivatives exhibit broad pharmacological profiles, including anti-proliferative and neuroprotective effects. Hexafluoro substitution enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity. While specific data on hexafluoro-quinazoline are limited, related fluorinated quinazolines show activity in kinase inhibition and oxidative stress modulation .

Advanced Research Questions

Q. How can flow chemistry techniques improve the scalability and safety of hexafluoro-quinazoline synthesis?

Continuous-flow systems mitigate risks associated with exothermic reactions and hazardous intermediates. For example, nitration/hydrogenation protocols in flow reactors enable safer handling of explosive intermediates . Researchers should optimize residence time, pressure, and catalyst immobilization to enhance yield. Comparative studies between batch and flow processes are critical for assessing efficiency gains .

Q. What experimental strategies address contradictions between functional improvement and structural defects in hexafluoro-quinazoline studies?

In zebrafish models of Usher syndrome, hexafluoro treatment improved photoreceptor function without resolving structural defects in pcdh15b mutants . To dissect this paradox, researchers should:

Q. How do researchers design dose-response studies to evaluate hexafluoro-quinazoline toxicity in in vivo models?

- Step 1: Establish a toxicity threshold using acute exposure assays (e.g., LC₅₀ in zebrafish embryos).

- Step 2: Monitor chronic effects via biomarkers (e.g., glutathione levels, apoptosis markers).

- Step 3: Cross-validate results with in vitro models (e.g., hepatic cell lines for metabolic toxicity). Studies on hexafluoro compounds in neuronal models highlight the importance of dose-dependent SIRT3 activation and oxidative stress modulation .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting NMR data for fluorinated quinazolines, and how are they resolved?

- Challenge: ¹⁹F NMR signal splitting due to coupling with adjacent protons or fluorine atoms.

- Solution: Use decoupling techniques or adjust acquisition parameters (e.g., relaxation delays).

- Validation: Compare with computational simulations (DFT) to confirm spin-spin coupling patterns .

Q. How can researchers ensure reproducibility in hexafluoro-quinazoline pharmacological assays?

- Standardization: Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds.

- Data Transparency: Report full experimental conditions (e.g., solvent, temperature) and statistical methods (e.g., ANOVA with post-hoc tests).

- Replication: Collaborate with independent labs to verify key findings, as seen in multi-institutional studies on fluorinated therapeutics .

Data Analysis and Reporting

Q. How should conflicting data on hexafluoro-quinazoline bioactivity be reconciled in meta-analyses?

- Statistical Framework: Apply random-effects models to account for inter-study variability.

- Subgroup Analysis: Stratify data by experimental models (e.g., zebrafish vs. murine) or dosage regimes.

- Mechanistic Insight: Use pathway enrichment analysis to identify conserved molecular targets (e.g., oxidative stress genes) across studies .

Q. What guidelines ensure rigorous reporting of hexafluoro-quinazoline research?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design . For data reporting:

- Include raw spectra (NMR, GC-MS) in supplementary materials.

- Disclose synthetic yields, purity metrics, and statistical significance thresholds.

- Cite primary literature (avoiding non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.